molecular formula C18H20N4O2 B5491562 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5491562
M. Wt: 324.4 g/mol
InChI Key: GVQRTKOOSSWXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is a chemical compound offered for research use. It is built on a 7,8-dihydroquinazolin-5(6H)-one scaffold, a core structure of significant interest in medicinal chemistry. The 4-anilinoquinazoline pharmacophore is a well-established and privileged structure in drug discovery, particularly known for its role in designing potent tyrosine kinase inhibitors . Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on this anilinoquinazoline framework, which primarily acts by targeting the epidermal growth factor receptor (EGFR) family . The morpholino group at the 2-position is a common feature in bioactive molecules, often used to optimize properties like solubility and potency. This specific molecular architecture makes this compound a valuable scaffold for researchers investigating new kinase inhibitors and exploring structure-activity relationships in oncology and targeted therapy development . This product is intended for research purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-anilino-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-15-8-4-7-14-16(15)17(19-13-5-2-1-3-6-13)21-18(20-14)22-9-11-24-12-10-22/h1-3,5-6H,4,7-12H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRTKOOSSWXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinazoline precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction Type Reagents Conditions Yield
Formation of quinazolinone coreNitriles, amino acids, cyclization agentsHigh temperatures (100–105°C), DMF or methylene dichloride83–88%
Morpholine substitutionChloropropylmorpholine, base (e.g., Na₂CO₃)Reflux (80–105°C), solvent extraction83–88%
AminationAniline derivatives, coupling agentsMild conditions (room temp), solvent mixingNot specified

Formation of the Quinazolinone Core

The quinazolinone skeleton is often synthesized via cyclocondensation of nitriles with amino acids or diamines. For example:

  • Nitrile reaction : A nitrile group reacts with an amine to form an imine intermediate.

  • Cyclization : The intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone ring.

Morpholine Substitution

The introduction of the morpholine group involves nucleophilic substitution. Chloropropylmorpholine reacts with a hydroxyl or amino group on the quinazolinone core, facilitated by bases (e.g., Na₂CO₃) to deprotonate the nucleophile .

Amination with Aniline Derivatives

Aryl amines (e.g., aniline) react with electrophilic positions on the quinazolinone core, such as the 4-position, to form the anilino substituent. This may involve coupling agents or direct nucleophilic attack .

Analytical Techniques

Structural and purity analysis is performed using:

  • 1H NMR and FT-IR spectroscopy : To confirm regiochemistry and functional groups (e.g., amine, carbonyl) .

  • HPLC : For assessing purity and stability over time.

  • X-ray crystallography : To determine 3D conformation and intermolecular interactions.

Challenges and Optimization

  • Selectivity : Controlling regioselectivity during substitution reactions to avoid off-target modifications .

  • Yield : Optimizing reaction conditions (e.g., solvent choice, temperature) to maximize product formation .

  • Stability : Ensuring the compound remains stable under physiological conditions during biological testing.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly through its structural analogs and derivatives. Quinazolinone derivatives, including those related to 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one, have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • Mechanistic Insights : Studies have shown that certain derivatives can induce apoptosis in cancer cells by disrupting microtubule assembly and causing cell cycle arrest. For instance, compounds derived from 4-anilinoquinoline structures exhibited IC50 values below 1 μM against several cancer cell lines without affecting normal cells, indicating a selective cytotoxicity profile .
  • Structural Optimization : The optimization of the quinazolinone scaffold has led to the development of compounds with enhanced potency. For example, specific derivatives showed superior cytotoxic activities compared to established anticancer drugs like gefitinib .

Antimicrobial Properties

Beyond anticancer applications, this compound and its derivatives have been explored for their antimicrobial activities.

Antiviral Activity

Research indicates that certain quinazolinone derivatives possess antiviral properties. For instance, a study reported that specific compounds inhibited the proliferation of viruses by enhancing the activity of defensive enzymes in plant systems . This suggests potential applications in developing antiviral agents.

Antibacterial Activity

The compound's derivatives have also been evaluated for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents has been shown to enhance the antibacterial activity of the quinazolone system .

Pharmacological Potential

The diverse biological activities associated with this compound make it a valuable scaffold in drug development.

Pharmacophore Development

The compound serves as a template for synthesizing new pharmacological agents targeting various diseases. Its derivatives have been designed to act as inhibitors for key enzymes involved in cancer progression and microbial resistance mechanisms .

Summary Table of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cells; selective toxicity against tumor cells ,
AntiviralEnhances defensive enzyme activity; potential for antiviral drug development
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Pharmacological ScaffoldTemplate for developing inhibitors targeting various diseases ,

Mechanism of Action

The mechanism of action of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one can be contextualized by comparing it to analogs with modifications in the substituents or core structure. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name Position 2 Substitution Position 4 Substitution Key Pharmacological Activities Reference ID
This compound Morpholin-4-yl Anilino (phenylamino) Kinase inhibition, MAO modulation (theorized)
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Ethylpiperazinyl - Kinase inhibition (GSK3β)
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (3-Methylphenyl)amino 4-Fluorophenyl Not explicitly stated; structural analog
2,4-Diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one - Diamino, 5-methylfuran Research use (safety profile noted)
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 4-(2-Hydroxyethyl)piperazinyl 4-Chlorophenyl Structural analog with potential kinase affinity

Key Observations:

  • Morpholine vs. Piperazine Derivatives : The morpholin-4-yl group in the target compound may confer improved metabolic stability compared to piperazinyl analogs (e.g., 4-ethylpiperazinyl in ), as morpholine is less prone to oxidative metabolism. Piperazine derivatives, however, often exhibit enhanced solubility due to their basic nitrogen atoms .
  • Anilino vs. Halo-Substituted Phenyl Groups: The 4-anilino substituent in the target compound contrasts with halogenated phenyl groups (e.g., 4-fluorophenyl in ). Halogenation typically increases lipophilicity and binding affinity to hydrophobic enzyme pockets, whereas the anilino group may engage in hydrogen bonding via the NH moiety .
  • Diamino Substitutions: Compounds like 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one () prioritize hydrogen-bonding interactions but may exhibit reduced selectivity due to increased polarity.

Pharmacological Profiles

  • MAO and Kinase Inhibition : Derivatives of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one (e.g., ) demonstrate dual MAO and kinase inhibitory effects, with submicromolar Ki values for MAO-B and activity against GSK3β. The target compound’s morpholin-4-yl group may enhance kinase selectivity compared to ethylpiperazinyl analogs .
  • Antihistaminic Activity: Triazoloquinazolinones (e.g., 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones) show potent H1-antihistaminic activity (IC50 < 1 µM), but the absence of a triazole ring in the target compound suggests divergent therapeutic applications .
  • Anticonvulsant and Sedative Effects: Quinazolinones with N3 and C7 substitutions (e.g., 2-(4-fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one) exhibit sedative and anticonvulsant properties, likely mediated by GABAergic modulation . The target compound’s saturated ring system may reduce such effects.

Biological Activity

4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including analgesic, anti-inflammatory, and anticancer properties, supported by recent research findings.

Synthesis and Structural Characteristics

The compound belongs to the quinazolinone family and features a unique structure that enhances its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For example, a common method includes the reaction of morpholine derivatives with anilines under acidic conditions to yield the target compound .

Analgesic and Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. A study indicated that one derivative (designated as 5d) showed comparable efficacy to the standard drug Indomethacin in various pain models in rodents. The selectivity towards the COX-2 receptor was particularly notable, suggesting its potential as a targeted therapy for pain management .

CompoundActivity TypeEfficacy Comparison
5dAnalgesicComparable to Indomethacin
Anti-inflammatorySignificant COX-2 selectivity

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, compounds derived from this structure have been tested against multiple cancer cell lines, showing promising results. One study reported IC50 values ranging from 0.69 to 22 µM against different cancer types, indicating effective antiproliferative activity .

Additionally, cell cycle analysis revealed that certain derivatives induce G2/M phase arrest in cancer cells, with associated pro-apoptotic effects as evidenced by increased Caspase activity .

Cell LineIC50 Value (µM)Mechanism of Action
MCF-71.2G2/M phase arrest, pro-apoptotic activity
Panc-11.4Induction of apoptosis
A54910Inhibition of proliferation

Case Studies

Several case studies have highlighted the therapeutic potential of 4-anilino derivatives:

  • Case Study on Pain Management : A rodent model demonstrated that compound 5d significantly reduced pain responses comparable to established analgesics, supporting its development for clinical use in pain management.
  • Anticancer Efficacy : In vitro studies on breast cancer cell lines (e.g., MCF-7) showed that treatment with the compound led to substantial reductions in cell viability and induced apoptosis through mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-anilino-2-morpholin-4-yl-7,8-dihydroquinazolin-5(6H)-one?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted anilines with morpholine derivatives under reflux conditions. Intermediate steps may include the formation of the dihydroquinazolinone core via cyclization of 2-aminobenzamide precursors. For structurally related analogs, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization using 1H^1H-NMR and LC-MS are standard practices .

Q. How can the compound’s structural conformation be validated experimentally?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) provides definitive structural validation, including bond lengths, angles, and ring puckering parameters. For dynamic conformations, nuclear Overhauser effect (NOE) NMR experiments or density functional theory (DFT)-based geometry optimizations (e.g., using B3LYP/6-31G* basis sets) are recommended .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Store in airtight containers at 4°C in a ventilated, ignition-free environment. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Consult Safety Data Sheets (SDS) for toxicity data; structurally related dihydroquinazolinones may exhibit sensitization risks .

Advanced Research Questions

Q. What mechanisms underlie its inhibitory activity against monoamine oxidase (MAO) and kinase enzymes?

  • Methodological Answer : Competitive inhibition kinetics can be assessed using recombinant human MAO-A/MAO-B or kinase isoforms (e.g., GSK3β). Determine KiK_i values via Lineweaver-Burk plots with varying substrate concentrations. For example, analogs of this scaffold show submicromolar KiK_i for MAO-B, with selectivity indices >10 compared to MAO-A . Molecular docking (AutoDock Vina) into enzyme active sites (e.g., MAO-B PDB: 2V5Z) can identify critical interactions, such as hydrogen bonding with flavin adenine dinucleotide (FAD) .

Q. How can contradictions in enzyme inhibition data between in vitro and cellular assays be resolved?

  • Methodological Answer : Discrepancies may arise from cellular uptake limitations or off-target effects. Use permeability assays (Caco-2 monolayers) to evaluate compound transport. Validate cellular activity via siRNA knockdown of target enzymes or orthogonal assays (e.g., ATP-depletion tests for kinase inhibition). Dose-response curves in primary neuronal cultures can confirm target engagement .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., using Gaussian 16) can compute frontier molecular orbitals (HOMO/LUMO), absolute hardness (η\eta), and electrophilicity index (ω\omega). These parameters correlate with redox behavior and nucleophilic attack susceptibility. For example, η=12(IA)\eta = \frac{1}{2}(I - A), where II and AA are ionization potential and electron affinity, respectively .

Q. How does the morpholino substituent influence pharmacokinetic properties?

  • Methodological Answer : The morpholine ring enhances solubility via hydrogen bonding and modulates logP values. Assess metabolic stability using liver microsomes (human/rat) and cytochrome P450 inhibition assays. Comparative studies with non-morpholino analogs (e.g., piperidine-substituted derivatives) can isolate the substituent’s impact on clearance and bioavailability .

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